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molecular formula C9H10N2O2 B8370166 8-amino-3,4-dihydro-2H-benzo[f][1,4]oxazepin-5-one

8-amino-3,4-dihydro-2H-benzo[f][1,4]oxazepin-5-one

Cat. No. B8370166
M. Wt: 178.19 g/mol
InChI Key: BFIAJFBYQMCOSL-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

A solution of 8-nitro-3,4-dihydro-2H-benzo[f][1,4]oxazepin-5-one (0.23 g, 0.00096 mol), 10% palladium on carbon (0.02 g), DMF (10 mL), and ethanol (30 mL) was hydrogenated for 3 days. Filtration and evaporation gave an oil which was chromatographed on Al2O3 to give 8-amino-3,4-dihydro-2H-benzo[f][1,4]oxazepin-5-one (0.06 g, 35%) as a tan solid. MP: 151-2° C.; 1H-NMR (DMSO-d6) δ 7.77 (s, 1H), 7.54-6 (d, 1H), 6.25-7 (d, 1H), 6.05 (s, 1H), 5.63 (s, 2H), 4.17-9 (m, 2H), 3.25-8 (m, 2H); LC/MS (ESI+): 179 (M+H).
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]2[C:8](=[O:13])[NH:9][CH2:10][CH2:11][O:12][C:6]=2[CH:5]=1)([O-])=O.CN(C=O)C>[Pd].C(O)C>[NH2:1][C:4]1[CH:15]=[CH:14][C:7]2[C:8](=[O:13])[NH:9][CH2:10][CH2:11][O:12][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(C(NCCO2)=O)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.02 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on Al2O3

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(C(NCCO2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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